molecular formula C13H12ClIN4OS B453847 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea

Cat. No.: B453847
M. Wt: 434.68g/mol
InChI Key: DNKVDODOVRVGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea is a complex organic compound with the molecular formula C13H12ClIN4OS and a molecular weight of 434.68 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea typically involves multiple steps, including the formation of the pyrazole ring, introduction of the chloro and ethyl groups, and the attachment of the iodophenylcarbamothioyl moiety. Common synthetic routes may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of the chloro and ethyl groups: These can be introduced through substitution reactions using appropriate reagents.

    Attachment of the iodophenylcarbamothioyl moiety: This step may involve the use of thiourea derivatives and iodophenyl compounds under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur and iodine-containing compounds.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(4-iodophenyl)ethanone: Similar in containing both chlorine and iodine atoms.

    1-(4-chloro-2-hydroxy-5-iodophenyl)ethan-1-one: Contains similar functional groups and structural elements.

Uniqueness

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea is unique due to its combination of a pyrazole ring, chloro, ethyl, and iodophenylcarbamothioyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H12ClIN4OS

Molecular Weight

434.68g/mol

IUPAC Name

4-chloro-2-ethyl-N-[(2-iodophenyl)carbamothioyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H12ClIN4OS/c1-2-19-11(8(14)7-16-19)12(20)18-13(21)17-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H2,17,18,20,21)

InChI Key

DNKVDODOVRVGDK-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=CC=C2I

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=CC=C2I

Origin of Product

United States

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